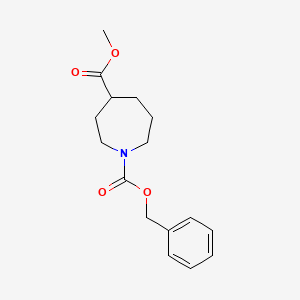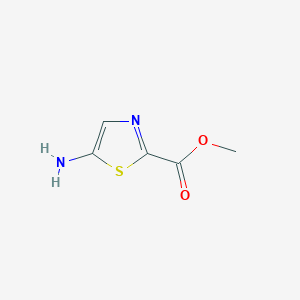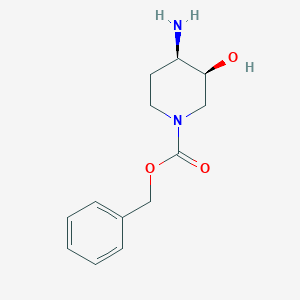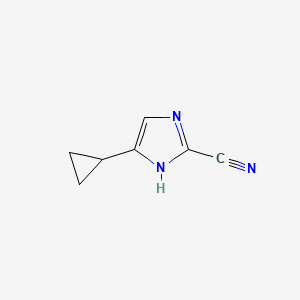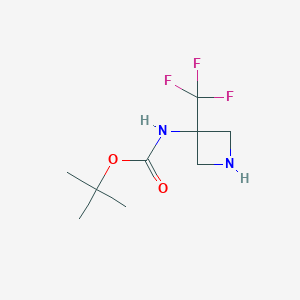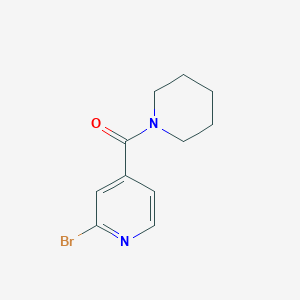
Methanone, (2-bromo-4-pyridinyl)-1-piperidinyl-
Vue d'ensemble
Description
Methanone, (2-bromo-4-pyridinyl)-1-piperidinyl- (hereafter referred to as Methanone) is a synthetic compound which has been used in a wide range of scientific and medical research applications. It is an important building block for the synthesis of other compounds, and its unique structure makes it a valuable tool for exploring the mechanisms of action of various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methanone derivatives, including compounds similar to “Methanone, (2-bromo-4-pyridinyl)-1-piperidinyl-,” have been extensively studied for their synthesis and chemical properties. For instance, Zheng Rui (2010) detailed the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using a process that involved amidation, Friedel-crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010). Additionally, the synthesis and structural characteristics of various methanone derivatives have been analyzed, focusing on their crystal structures and molecular interactions (Lakshminarayana et al., 2009).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of methanone derivatives. Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some of these compounds, specifically 4b, 4g, and 5e, exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the potential of methanone derivatives in antimicrobial research (Mallesha & Mohana, 2014).
Applications in Alzheimer's Disease
Mubashir Hassan et al. (2018) explored the synthesis of multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity as new therapeutic agents for Alzheimer's disease. They synthesized compounds with varying structures, including 2-Furyl(1-piperazinyl)methanone derivatives, and evaluated their enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes. The study found compound 7e to have very good activity, indicating the potential of certain methanone derivatives in the treatment of Alzheimer's disease (Hassain et al., 2018).
Crystallography and Material Science
Karthik et al. (2021) conducted a detailed study on the crystal structure, thermal, and optical properties of a specific methanone derivative. The study involved spectroscopic techniques and X-ray diffraction studies to analyze the molecular and crystal structure, revealing insights into the material's stability and potential applications in material science (Karthik et al., 2021).
Propriétés
IUPAC Name |
(2-bromopyridin-4-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSIVVLKLVDFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255463 | |
| Record name | (2-Bromo-4-pyridinyl)-1-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-bromo-4-pyridinyl)-1-piperidinyl- | |
CAS RN |
1209458-61-6 | |
| Record name | (2-Bromo-4-pyridinyl)-1-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-4-pyridinyl)-1-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



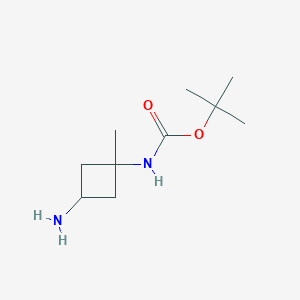
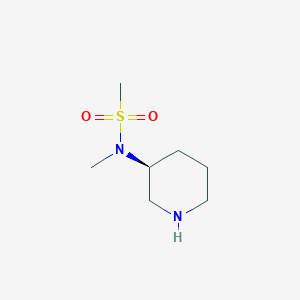
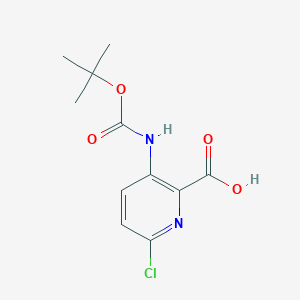
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
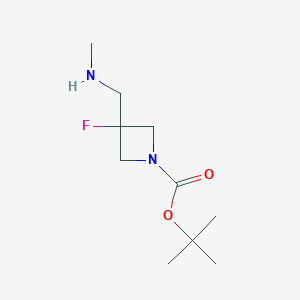
![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
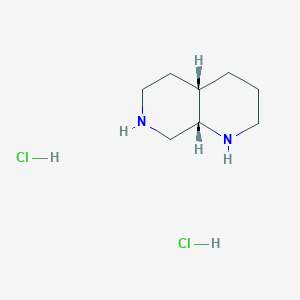
![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)
